![molecular formula C16H18N2O3S B5713868 2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5713868.png)

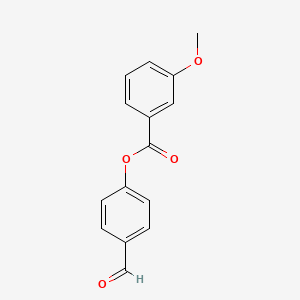

2-[(mesitylsulfonyl)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

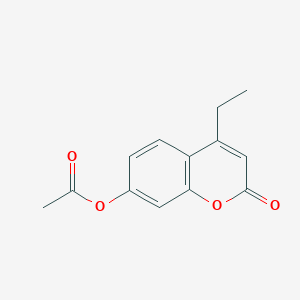

“2-[(mesitylsulfonyl)amino]benzamide” is a derivative of benzamide . Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals .

Applications De Recherche Scientifique

Cytotoxicity and Anticancer Activity

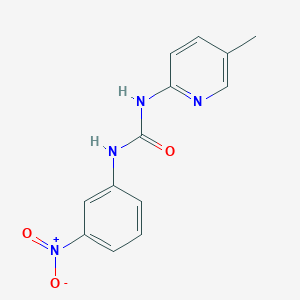

2-Aminobenzamide derivatives have been designed and synthesized for their cytotoxic activity against tumor cell lines. Specifically, compounds 3a and 3c exhibited cytotoxicity toward the A549 cell line, with IC50 values of 24.59 and 29.59 μM, respectively . Researchers are exploring these derivatives as potential anti-cancer drugs.

Histone Deacetylase (HDAC) Inhibition

2-Aminobenzamide derivatives serve as zinc-binding groups in histone deacetylase (HDAC) structures. Notably, compounds like chidamide (CS055), entinostat (MS-275), and mocetinostat (MGCD0103) belong to this class. CS055 has already been FDA-approved for treating peripheral T-cell lymphoma, while MGCD0103 and MS-275 are undergoing clinical trials for various cancer types .

Acetyldehyde Scavenging in PET Bottles

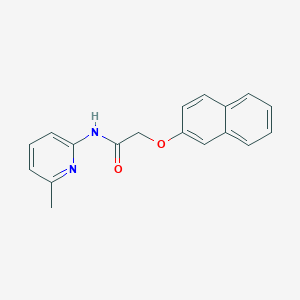

2-Aminobenzamide is used as an acetyldehyde scavenger in polyethylene terephthalate (PET) bottles. This application helps maintain the quality and safety of food and beverage packaging by preventing acetyldehyde-related off-flavors .

Intermediate in Agrochemicals and Pharmaceuticals

The compound serves as an intermediate in the synthesis of agrochemicals, dyes, pharmaceuticals, and fine organic chemicals. Its versatile reactivity makes it valuable for creating diverse molecular structures .

Blowing Agent

2-Aminobenzamide finds use as an intermediate in the production of blowing agents. These agents are essential for expanding polymers during foam formation, such as in the manufacture of foamed plastics and rubber products .

Corrosion Inhibition in Lubricating Oils

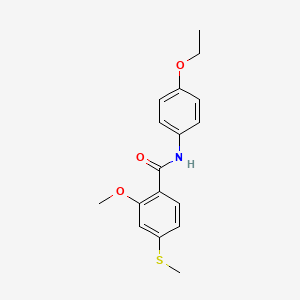

In lubricating oils for supersonic jet engines, 2-aminobenzamide inhibits copper and magnesium corrosion. This property contributes to the longevity and performance of engine components .

Orientations Futures

Benzamide derivatives have been widely studied for their potential applications in various fields, including medicinal chemistry . They have shown promising results in terms of their biological activities, such as antioxidant and antibacterial activities . Therefore, future research could focus on exploring the potential applications of “2-[(mesitylsulfonyl)amino]benzamide” in these areas.

Propriétés

IUPAC Name |

2-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-10-8-11(2)15(12(3)9-10)22(20,21)18-14-7-5-4-6-13(14)16(17)19/h4-9,18H,1-3H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRSDOULBFTDGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2,4,6-Trimethylphenyl)sulfonyl]amino}benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-isopropoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5713794.png)

![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)

![4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5713812.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5713828.png)

![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5713863.png)

![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)